molecular formula C23H22N4O4S B2847413 5-(((6-(p-Tolyl)pyridazin-3-yl)thio)methyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole CAS No. 1114945-00-4

5-(((6-(p-Tolyl)pyridazin-3-yl)thio)methyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole

Cat. No. B2847413
CAS RN: 1114945-00-4
M. Wt: 450.51
InChI Key: UFQLOHBFQWQGQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(((6-(p-Tolyl)pyridazin-3-yl)thio)methyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C23H22N4O4S and its molecular weight is 450.51. The purity is usually 95%.
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Scientific Research Applications

Fungicidal Activity and 3D-QSAR Studies

Research into the fungicidal activity of pyridazinone-substituted 1,3,4-oxadiazoles and 1,3,4-thiadiazoles revealed that these compounds are active against wheat leaf rust, Puccinia recondita. The study utilized three-dimensional quantitative structure-activity relationships (3D-QSAR) to explore the relationship between compound structure and fungicidal activity, highlighting the importance of substituents' nature. The findings suggest a common mode of action for these compounds and offer insights for designing highly active compounds prior to synthesis (Zou et al., 2002).

Antimicrobial Activity

Another study focused on the antimicrobial activities of indolyl-substituted 2(3H)-furanones and their derivatives, including 1,3,4-oxadiazoles. The compounds exhibited antimicrobial properties against various bacteria and fungi, contributing to the development of new antimicrobial agents (Abou-Elmagd et al., 2015).

Antibacterial Activity and Mechanism of Action

Research on 1,3,4-oxadiazole thioether derivatives has demonstrated significant antibacterial activities against Xanthomonas oryzae pv. oryzae (Xoo). A compound from this series showed superior inhibitory effect compared to a commercial agent, with a detailed proteomic analysis suggesting involvement in purine metabolism (Song et al., 2017).

Anti-Inflammatory Activity without Acute Gastrotoxicity

Novel 1,3,4-oxadiazole derivatives of pyrrolo[3,4-d]pyridazinone were investigated for their anti-inflammatory activity in the context of NSAIDs' gastrointestinal risks. The study revealed that these compounds possess comparable efficacy to NSAIDs but with reduced toxicity, offering a promising direction for developing safer anti-inflammatory agents (Szandruk-Bender et al., 2021).

Antiviral Activity

The conversion of 2(3H)-furanones bearing a pyrazolyl group into various heterocyclic systems, including 1,3,4-oxadiazoles, has shown promising antiviral activities against HAV and HSV-1 viruses. This work expands the potential of 1,3,4-oxadiazole derivatives in antiviral therapy (Hashem et al., 2007).

properties

IUPAC Name

5-[[6-(4-methylphenyl)pyridazin-3-yl]sulfanylmethyl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4S/c1-14-5-7-15(8-6-14)17-9-10-21(26-25-17)32-13-20-24-23(27-31-20)16-11-18(28-2)22(30-4)19(12-16)29-3/h5-12H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFQLOHBFQWQGQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.